molecular formula C7H5NO2S B13177341 Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Cat. No.: B13177341
M. Wt: 167.19 g/mol
InChI Key: RGVBLZOUDZKUAH-UHFFFAOYSA-N
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Description

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole alcohols .

Scientific Research Applications

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is unique due to its specific structure, which combines the thiazole ring with a propargyl ester group. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-5-8-11-6/h4-5H,1H3

InChI Key

RGVBLZOUDZKUAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=NS1

Origin of Product

United States

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